![molecular formula C17H15N3O4S B2773864 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 864975-64-4](/img/structure/B2773864.png)
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction . Another compound, a quinoline–benzothiazole probe, was synthesized by reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinobenzothiazole .Molecular Structure Analysis
The molecular structure of these compounds was characterized by various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition .Scientific Research Applications
- Results : Among the synthesized compounds, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM. Additionally, it exhibited promising anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
- Photophysical Phenomena : MMT exhibits distinct photophysical behaviors in different solvents, which may have implications for its applications .
- Bioassay Results : Several synthesized compounds, including those related to our compound, demonstrated favorable insecticidal activity. Notably, they were effective against pests such as the oriental armyworm and diamondback moth .
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Naphthalene Synthesis
Insecticidal Potential
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-24-11-10-19-14-8-4-5-9-15(14)25-17(19)18-16(21)12-6-2-3-7-13(12)20(22)23/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRUBXRRFVEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.